4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that combines the structural features of pyridine and triazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with an appropriate nitrile compound under acidic conditions.
Thioether Formation: The triazole intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base to form the thioether linkage.
Pyridine Ring Introduction: Finally, the pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, converting the compound to its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antifungal or antibacterial agent.
Mechanism of Action
The mechanism of action of 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with amino acid residues on proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The compound may also interfere with the synthesis of nucleic acids or proteins, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine include other triazole and pyridine derivatives. Some examples are:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antifungal and antibacterial properties.
Pyridine Derivatives: Compounds with a pyridine ring are known for their diverse bioactivities and are used in various therapeutic applications.
Properties
CAS No. |
618427-08-0 |
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Molecular Formula |
C16H15ClN4S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H15ClN4S/c1-2-21-15(13-6-8-18-9-7-13)19-20-16(21)22-11-12-4-3-5-14(17)10-12/h3-10H,2,11H2,1H3 |
InChI Key |
QNBVTCVYZQSESI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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